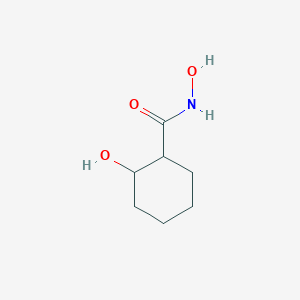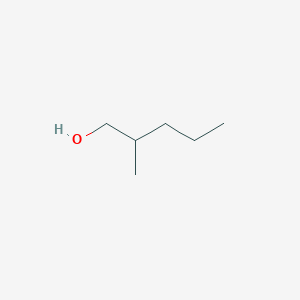![molecular formula C23H27N3O3S B047415 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine CAS No. 439935-18-9](/img/structure/B47415.png)
5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine” is a chemical compound with the molecular formula C23H27N3O3S and a molecular weight of 425.5 g/mol. It is related to para-Methoxyphenylpiperazine (MeOPP), a piperazine derivative with stimulant effects .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” is complex and detailed analysis would require specific software tools .
Aplicaciones Científicas De Investigación
Cognitive Enhancement and Neuropharmacology
5-HT(6) receptor antagonists like 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine are studied for their role in cognitive enhancement. Research indicates that these antagonists may improve retention performance in learning and memory tasks, suggesting a potential application in treating learning and memory disorders. Studies have also explored their influence on extracellular glutamate levels in the frontal cortex, linking their activity to cognition enhancement, although further research is necessary for conclusive evidence (Russell & Dias, 2002).
Therapeutic Potential in Neuropsychiatric Disorders
Dopamine D2 receptor ligands, including structures similar to this compound, are crucial in treating various neuropsychiatric disorders like schizophrenia, Parkinson's disease, depression, and anxiety. The therapeutic potential of these compounds is linked to their high affinity for D2 receptors and the ability to influence dopaminergic pathways, which are central to the pathophysiology of these disorders. The structural components contributing to D2R affinity have been thoroughly studied, providing valuable insights for future drug design (Jůza et al., 2022).
Anti-Cancer Properties
Research on African medicinal spices and vegetables, including compounds structurally similar to this compound, has highlighted their potential in combating cancer. The cytotoxic properties of these compounds against various cancer cell lines have been documented, along with their modes of action, such as inducing apoptosis and disrupting mitochondrial membrane potential (Kuete, Karaosmanoğlu, & Sivas, 2017).
Pharmacology and DNA Interaction
Compounds like Hoechst 33258, structurally related to this compound, are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This interaction has significant implications in various biological processes and is a focal point for drug design, providing insights into DNA sequence recognition and binding (Issar & Kakkar, 2013).
Metabolic Pathways and Clinical Applications
The metabolic pathways and clinical applications of arylpiperazine derivatives, structurally akin to this compound, have been studied extensively. These derivatives are primarily used in treating depression, psychosis, and anxiety, and their metabolites exhibit various neurotransmitter receptor-related effects. Understanding their metabolic pathways and the role of metabolites is crucial in optimizing therapeutic efficacy and minimizing side effects (Caccia, 2007).
Propiedades
IUPAC Name |
5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-24(2)20-11-6-9-19-18(20)8-7-13-23(19)30(27,28)26-16-14-25(15-17-26)21-10-4-5-12-22(21)29-3/h4-13H,14-17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTGCLFAGGBOEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

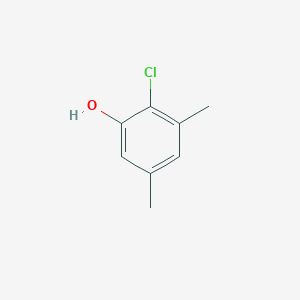

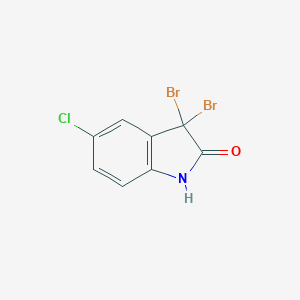

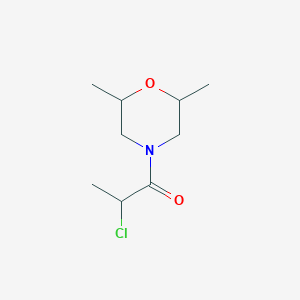
![N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B47346.png)

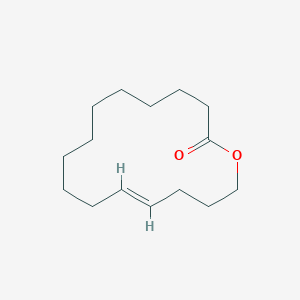
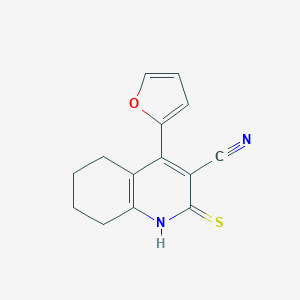
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B47357.png)
